molecular formula C12H12Cl2N2S B3084352 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-36-9

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084352
CAS No.: 1142212-36-9
M. Wt: 287.2 g/mol
InChI Key: UKGXCDNWAXJPMA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H12Cl2N2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Diuretic Activity

Research has highlighted the synthesis of various 1,4-dihydropyrimidine derivatives, including 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and their potential in diuretic activity. For instance, a study by Majeed & Shaharyar (2011) synthesized a series of dihydropyrimidine-2-thiol derivatives and found that some compounds exhibited significant diuretic properties.

Medicinal Chemistry and Organic Synthesis

The compound has also been recognized for its relevance in medicinal chemistry and organic synthesis. For example, Borgarelli et al. (2022) described the synthesis of a similar 1,4-dihydropyrimidine derivative, underscoring its utility as a hydrogen transfer reagent and its potential in synthesizing new molecules.

Mimicking Calcium Channel Blockers

Certain 1,4-dihydropyrimidines, closely related to this compound, have been studied for their structural resemblance to calcium channel blockers. Ravikumar & Sridhar (2005) investigated the structures of carbamoyl-substituted dihydropyrimidines, which exhibit features similar to 1,4-dihydropyridine calcium channel blockers.

Antimicrobial and Anticonvulsant Properties

The compound has been explored for its antimicrobial and anticonvulsant potential. A study by Khanage et al. (2012) synthesized dihydropyrimidine derivatives with a similar structure and screened them for antimicrobial and anticonvulsant activities, highlighting their potential as therapeutic agents.

Photodissociable Dimer Reduction Products

Research into the photochemical behavior of 1,4-dihydropyrimidine derivatives, including the compound , has been conducted. Wrona et al. (1975) studied the photodissociable dimer reduction products of 2-thiopyrimidine derivatives, offering insights into the photochemical properties of these compounds.

Crystallographic Analysis

The structural analysis of dihydropyrimidine derivatives has been a focus of research. For example, Cho et al. (1986) performed X-ray crystallographic analysis on various dihydropyrimidine tautomers, which can provide a deeper understanding of the structural aspects of similar compounds.

Insecticidal Activity

The insecticidal potential of 1,4-dihydropyrimidine derivatives has been explored. Upadhyay et al. (2011) synthesized a series of dihydropyrimidine derivatives and tested their efficacy against the pulse beetle, indicating the possibility of using similar compounds in pest control.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c1-12(2)3-4-16(11(17)15-12)10-6-8(13)5-9(14)7-10/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXCDNWAXJPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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